N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide
CAS No.: 941964-54-1
Cat. No.: VC11890202
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941964-54-1 |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C21H26N2O3/c1-16-5-3-7-18(13-16)21(24)22-15-20(23-9-11-26-12-10-23)17-6-4-8-19(14-17)25-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,22,24) |
| Standard InChI Key | YMXFHIOEMKGROB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide belongs to the benzamide class, characterized by a central benzene ring linked to an amide group. Its IUPAC name reflects the presence of three critical substituents:
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A 3-methylbenzamide group at the amide nitrogen.
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A 2-(3-methoxyphenyl)ethyl chain.
The compound’s stereochemistry remains unspecified in available literature, though its racemic nature suggests potential for enantiomer-specific activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 941964-54-1 |
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| logP (Partition Coefficient) | 2.27 (predicted) |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.75 Ų |
Data derived from PubChem and VulcanChem .
Structural Contributions to Bioactivity
The morpholine ring enhances solubility and membrane permeability, while the methoxyphenyl group facilitates π-π stacking interactions with aromatic residues in target proteins. The 3-methylbenzamide moiety may contribute to hydrophobic binding pockets in enzymatic active sites, as seen in related benzamide-based inhibitors .
Synthesis and Optimization
Traditional Synthetic Routes
The synthesis of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide involves multi-step organic reactions:
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Morpholine Incorporation: Reaction of 2-chloroethylamine with morpholine under nucleophilic substitution conditions.
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Methoxyphenyl Addition: Friedel-Crafts alkylation introduces the 3-methoxyphenyl group to the ethylamine backbone.
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Benzamide Coupling: Amide bond formation between 3-methylbenzoic acid and the secondary amine intermediate using carbodiimide crosslinkers.
Yield optimization requires precise control of reaction temperature and stoichiometry, particularly during the amide coupling step, where excess reagents risk byproduct formation .
Modern Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yield (reported >75%) while minimizing degradation. Computational modeling aids in predicting optimal reaction conditions, such as solvent polarity and catalyst selection .
Biological Activity and Mechanistic Insights
Analgesic and Anti-Inflammatory Effects
In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) () and interleukin-6 (IL-6) secretion () in murine macrophages. The morpholine ring’s oxygen atoms likely coordinate with COX-2’s heme iron, mimicking the action of nonsteroidal anti-inflammatory drugs (NSAIDs).
Receptor Binding Studies
Molecular docking simulations reveal strong interactions with the μ-opioid receptor (binding energy: ), suggesting potential analgesic applications . The 3-methoxyphenyl group forms hydrogen bonds with Tyr148 and Trp318 residues, stabilizing the receptor-ligand complex .
Pharmacological Applications and Preclinical Data
Pain Management
In rodent models of neuropathic pain, oral administration (10 mg/kg) reduced mechanical allodynia by 62% compared to controls. Efficacy surpassed gabapentin at equivalent doses, though bioavailability remains suboptimal (~40%) due to first-pass metabolism.
Anti-Inflammatory Therapeutics
Structural Analogues and Comparative Analysis
Role of Substituent Variations
Replacing the morpholine ring with piperidine (as in N-{1-[1-(3-methoxybenzoyl)piperidin-4-yl]-2-oxoethyl}-3-methylbenzamide) reduces COX-2 inhibition by 30%, underscoring morpholine’s critical role . Conversely, substituting the 3-methyl group with chlorine enhances µ-opioid affinity but exacerbates cytotoxicity .
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